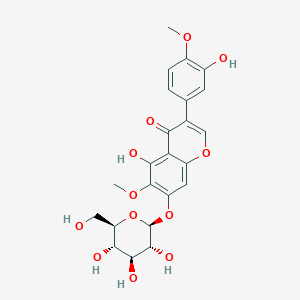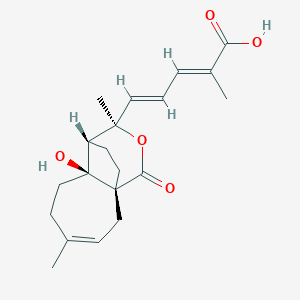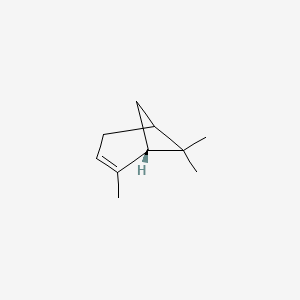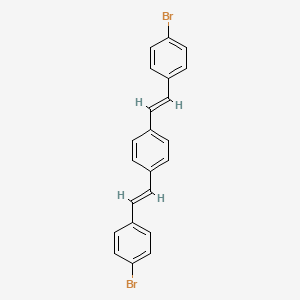
4-vinyl-dihydrofuran-2(3H)-one
Übersicht
Beschreibung
4-vinyl-dihydrofuran-2(3H)-one is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring with a vinyl group attached to the fourth carbon and a lactone (cyclic ester) structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-vinyl-dihydrofuran-2(3H)-one can be synthesized through several methods:
Diels-Alder Reaction: One common method involves the Diels-Alder reaction between a diene and a dienophile. For example, the reaction between butadiene and maleic anhydride followed by hydrolysis and decarboxylation can yield this compound.
Vinylation of Dihydrofuran: Another method involves the vinylation of dihydrofuran using a vinylating agent such as vinyl magnesium bromide in the presence of a catalyst like palladium.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions due to their efficiency and scalability. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and continuous flow systems.
Analyse Chemischer Reaktionen
Types of Reactions
4-vinyl-dihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield dihydrofuran derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The vinyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted furan derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Dihydrofuran derivatives.
Substitution: Substituted furan derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-vinyl-dihydrofuran-2(3H)-one has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is utilized in the development of polymeric materials with unique properties, such as high thermal stability and mechanical strength.
Biological Studies: Researchers study its potential biological activities, including antimicrobial and anticancer properties.
Medicinal Chemistry: It is investigated for its potential as a building block in the design of novel therapeutic agents.
Wirkmechanismus
The mechanism of action of 4-vinyl-dihydrofuran-2(3H)-one depends on its specific application:
In Organic Synthesis: It acts as a reactive intermediate, participating in various chemical reactions to form more complex molecules.
In Biological Systems: The compound may interact with cellular targets, such as enzymes or receptors, leading to biological effects. The exact molecular targets and pathways involved are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
4-vinyl-dihydrofuran-2(3H)-one can be compared with other furan derivatives, such as:
Furan-2(5H)-one: Similar in structure but lacks the vinyl group, leading to different reactivity and applications.
2-vinylfuran: Contains a vinyl group but lacks the lactone structure, resulting in distinct chemical properties.
Dihydrofuran: Lacks both the vinyl group and the lactone structure, making it less reactive in certain types of reactions.
The uniqueness of this compound lies in its combination of a vinyl group and a lactone structure, which imparts specific reactivity and versatility in various chemical and biological applications.
Eigenschaften
IUPAC Name |
4-ethenyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-2-5-3-6(7)8-4-5/h2,5H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJAAMXYEHZSLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CC(=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446296 | |
| Record name | 4-vinyl-dihydrofuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53627-36-4 | |
| Record name | 4-vinyl-dihydrofuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





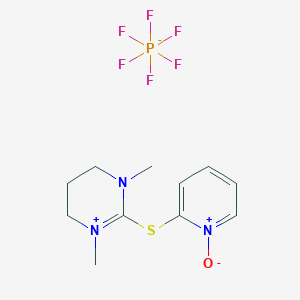

![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1631417.png)

